molecular formula C11H14N2O2 B15215394 5-(1-Ethyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione

5-(1-Ethyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione

Cat. No.: B15215394
M. Wt: 206.24 g/mol
InChI Key: KECRIWWPHCSCKI-UHFFFAOYSA-N
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Description

5-(1-Ethyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione is a heterocyclic compound that features a pyrazole ring attached to a cyclohexane-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Ethyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-carboxylic acid with cyclohexane-1,3-dione in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(1-Ethyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

5-(1-Ethyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 5-(1-Ethyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-1H-pyrazole-4-carboxylic acid
  • Cyclohexane-1,3-dione
  • 1-Ethyl-1H-pyrazole

Uniqueness

5-(1-Ethyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione is unique due to its combined structural features of a pyrazole ring and a cyclohexane-1,3-dione moiety This combination imparts distinct chemical and biological properties that are not observed in the individual components or other similar compounds

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

5-(1-ethylpyrazol-4-yl)cyclohexane-1,3-dione

InChI

InChI=1S/C11H14N2O2/c1-2-13-7-9(6-12-13)8-3-10(14)5-11(15)4-8/h6-8H,2-5H2,1H3

InChI Key

KECRIWWPHCSCKI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2CC(=O)CC(=O)C2

Origin of Product

United States

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